N-amino-N'-benzylguanidine

Description

Contextualization within Guanidine (B92328) Chemistry

Guanidine, with the chemical formula HNC(NH₂)₂, is a colorless, crystalline solid and a strong organic base. wikipedia.org Its structure can be viewed as a nitrogenous analog of carbonic acid. researchgate.net The core of the molecule is a central carbon atom bonded to three nitrogen atoms, a structure that, when protonated, forms the highly stable guanidinium (B1211019) cation. wikipedia.orgontosight.ai This stability arises from the delocalization of the positive charge across the three nitrogen atoms through resonance, resulting in a planar, symmetric ion. wikipedia.org The pKₐH of the guanidinium ion is approximately 13.6, meaning it is almost exclusively found in its protonated form in neutral aqueous solutions. wikipedia.org

The guanidine group is a fundamental functional group in organic chemistry and biochemistry. researchgate.net It is famously present in the side chain of the amino acid arginine, where it plays a critical role in protein structure and function, particularly in interactions with anionic substrates like phosphates and carboxylates. researchgate.net The ability of the guanidinium group to form multiple hydrogen bonds and engage in electrostatic interactions is key to its function in enzyme active sites and receptor binding. researchgate.netineosopen.org Beyond nature, the guanidine moiety is a key component in many synthetic compounds, including pharmaceuticals and catalysts. researchgate.netineosopen.org Its derivatives are utilized in the production of plastics, and its strong, non-nucleophilic basicity is harnessed in organic synthesis. wikipedia.orgineosopen.org

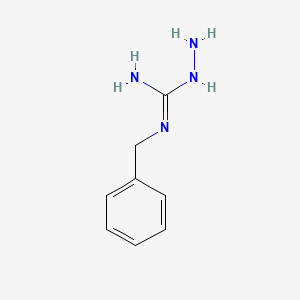

N-amino-N'-benzylguanidine is a derivative of guanidine, featuring two key substitutions: an amino group (-NH₂) attached to one of the guanidine nitrogens and a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH₂-C₆H₅) on another. This places it within the family of substituted guanidines, where the electronic and steric properties of the substituents significantly modify the characteristics of the parent molecule. wikipedia.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CH₅N₃ | wikipedia.org |

| Molar Mass | 59.072 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless solid | wikipedia.org |

| Basicity (pKₐH of conjugate acid) | 13.6 | wikipedia.org |

| Structure | Planar C(N)₃ core in protonated form | wikipedia.orgontosight.ai |

Importance and Research Significance of this compound

While extensive research focusing specifically on this compound is not widely documented in public literature, its scientific importance can be inferred from the well-established activities of its constituent parts: the aminoguanidine (B1677879) core and the N-benzyl substituent.

The aminoguanidine structure is of significant interest as an enzyme inhibitor. It is a well-known inhibitor of diamine oxidase and, notably, a selective inhibitor of inducible nitric oxide synthase (iNOS). nih.govwikipedia.org The iNOS enzyme is responsible for producing large amounts of nitric oxide, a signaling molecule implicated in various physiological and pathological processes, including inflammation and autoimmune diseases. nih.gov The ability of aminoguanidine to preferentially inhibit the inducible form of the enzyme over the constitutive forms has made it a valuable tool in pharmacological research. nih.govnih.gov

The addition of a benzyl group to a guanidine structure is a common strategy in medicinal chemistry to modulate pharmacological activity. For instance, research into N-benzylguanidine derivatives has led to the discovery of potent antagonists for muscarinic M₂ and M₄ receptors. acs.org In other studies, complex N'-benzylguanidine analogs have been investigated for their potential therapeutic effects. One such compound, (2S,3S,4R)-N"-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine, demonstrated significant neuroprotective effects against ischemic brain damage in rats, acting through antioxidant and antiapoptotic pathways. nih.govstorkapp.me The synthesis of various substituted benzylguanidines is often pursued to explore their potential in targeting specific biological systems, such as the human norepinephrine (B1679862) transporter (hNET). researchgate.net

Therefore, the structure of this compound suggests it could be a candidate for research into enzyme inhibitors, combining the iNOS-inhibiting properties of the aminoguanidine core with the modulatory effects of the benzyl group, which could influence target affinity, selectivity, or pharmacokinetic properties.

Historical Perspective of Aminoguanidine Compounds in Scientific Inquiry

The parent compound of the aminoguanidine family was first discovered in 1892 by J. Thiele. at.ua Soon after its discovery, investigations by Thiele and his collaborators revealed the versatility of aminoguanidine as a starting material for the synthesis of various heterocyclic compounds. at.ua The presence of a chain of three nitrogen atoms and one carbon atom makes it a flexible building block for creating rings like triazoles. at.ua An early comprehensive review by Lieber and Smith in 1939 summarized the foundational chemistry of aminoguanidine. at.ua

In the decades that followed, research into aminoguanidine and its derivatives expanded rapidly. at.ua A significant area of investigation has been its physiological properties. For many years, it was recognized for its ability to inhibit the enzyme histaminase (diamine oxidase), which made it a useful tool for studying histamine (B1213489) metabolism. google.com

A major development in the scientific inquiry of aminoguanidine came with the discovery of its role as an inhibitor of advanced glycation end-product (AGE) formation. wikipedia.orgtaylorandfrancis.com AGEs are products of non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is implicated in the long-term complications of diabetes. google.com Aminoguanidine, also known by the investigational drug name Pimagedine, was found to trap reactive dicarbonyl species, preventing them from cross-linking proteins. wikipedia.orgtaylorandfrancis.com This discovery spurred numerous studies and clinical trials investigating its potential to treat diabetic nephropathy. wikipedia.org

More recently, research has focused on aminoguanidine's selective inhibition of inducible nitric oxide synthase (iNOS), as mentioned previously. nih.govnih.gov This property has made it a subject of study in the context of inflammatory and autoimmune conditions, such as experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis. nih.gov The history of aminoguanidine illustrates a journey from a synthetic curiosity to a multifaceted pharmacological tool, with its derivatives continuing to be explored for new therapeutic applications.

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₂N₄ |

| Guanidine | CH₅N₃ |

| Arginine | C₆H₁₄N₄O₂ |

| Aminoguanidine (Pimagedine) | CH₆N₄ |

| N-benzylguanidine | C₈H₁₁N₃ |

| (2S,3S,4R)-N"-cyano-N-(6-amino-3,4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine | C₂₂H₂₈N₆O₄ |

| S-methylisothiourea | C₂H₆N₂S |

| 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) | C₆H₉N₅O₂ |

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-benzylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-8(12-10)11-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H3,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXJSTNXPBXBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for N Amino N Benzylguanidine and Analogues

Established Synthetic Pathways to N-amino-N'-benzylguanidine

The synthesis of this compound can be approached through several established routes, primarily utilizing aminoguanidine (B1677879) precursors or building the guanidine (B92328) core from primary amines.

A common and straightforward method for the synthesis of N-substituted aminoguanidine derivatives involves the use of aminoguanidine salts, such as aminoguanidine bicarbonate or hydrochloride, as the starting material. These precursors can react with various electrophiles to introduce the desired substituents.

For the synthesis of this compound, a plausible pathway involves the direct alkylation of aminoguanidine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction would typically be carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The nucleophilic amino group of aminoguanidine attacks the electrophilic benzylic carbon, leading to the formation of the N-benzyl bond. Protecting groups may be employed to control the regioselectivity of the alkylation, ensuring the benzyl group is introduced at the desired nitrogen atom.

Another approach involves the condensation of aminoguanidine with a benzaldehyde (B42025) derivative, followed by reduction of the resulting hydrazone. For instance, reaction of N-aminoguanidine bicarbonate with a substituted benzaldehyde can yield aminoguanidino hydrazone derivatives researchgate.netmdpi.com. Subsequent reduction of the C=N double bond would furnish the this compound structure.

The versatility of aminoguanidine bicarbonate is highlighted in its use for the synthesis of various heterocyclic compounds, which often proceeds through the formation of a substituted guanidine intermediate nih.govat.uaijisrt.com. These reactions underscore the utility of aminoguanidine as a key building block in constructing complex nitrogen-containing molecules.

Table 1: Examples of Reactions using Aminoguanidine Precursors for Analogous Compounds

| Precursor | Reagent | Conditions | Product Type | Reference |

| N-aminoguanidine bicarbonate | Substituted benzaldehydes | HCl (0.5 M in MeOH), 80 °C | Aminoguanidino hydrazones | researchgate.netmdpi.com |

| Aminoguanidine hydrochloride | Carboxylic acids | HCl, Microwave, 180 °C | 5-Substituted 3-amino-1,2,4-triazoles | mdpi.com |

| Aminoguanidine bicarbonate | Benzyl group (from precursor) | Reflux in n-butanol | Amino-5,6-diphenyl-1,2,4-triazines | ijisrt.com |

A general and efficient one-pot procedure for the preparation of protected N(G)-aminoguanidines from primary amines has been developed nih.gov. This methodology offers a high-yielding route to these compounds from readily available starting materials.

In the context of synthesizing this compound, benzylamine would serve as the primary amine precursor. The synthesis typically involves the reaction of the primary amine with a guanylating agent that introduces the aminoguanidine moiety. To control reactivity and ensure selective formation of the desired product, the aminoguanidine portion is often protected, for example, with Boc (tert-butyloxycarbonyl) groups.

A common guanylating agent is N,N'-di-Boc-S-methylisothiourea, which reacts with primary amines in the presence of a coupling agent like mercury (II) chloride or under basic conditions to form the protected guanidine nih.govnih.gov. Subsequent deprotection of the Boc groups, typically with an acid such as trifluoroacetic acid (TFA), yields the final aminoguanidine derivative. This approach has been successfully applied to the synthesis of various N-substituted guanidines, including benzylguanidine derivatives nih.govnih.gov.

Table 2: Synthesis of N-Substituted Guanidines from Primary Amines

| Primary Amine | Guanylating Agent | Key Steps | Product Type | Reference |

| Benzylamine derivatives | N,N'-di-Boc-S-methylisothiourea | Guanylation, Deprotection | Benzylguanidines | nih.govnih.gov |

| Various primary amines | Not specified | One-pot conversion | Protected N(G)-aminoguanidines | nih.gov |

Alkylation and Functionalization Protocols for Guanidine-Containing Structures

The guanidine moiety can be readily functionalized through various alkylation and acylation reactions, allowing for the introduction of diverse substituents. These protocols are crucial for building molecular complexity and tuning the properties of guanidine-containing compounds.

Alkylation of pre-existing guanidine structures is a common strategy. For instance, N-substituted guanidines can be further alkylated on one of the nitrogen atoms. The regioselectivity of the alkylation can be influenced by the substitution pattern of the guanidine and the reaction conditions. In the case of this compound, further alkylation could occur on either the amino nitrogen or the other nitrogen atoms of the guanidine core.

Protecting group strategies are often essential to direct the alkylation to a specific nitrogen atom. For example, using Boc-protected guanidines allows for selective deprotonation and subsequent alkylation at a specific site. Phase-transfer catalysis has been shown to be an effective method for the alkylation of carbamate-protected guanidines with various alkyl halides under biphasic conditions. This protocol is tolerant of a wide range of functional groups and generally proceeds under mild conditions researchgate.net.

Functionalization can also be achieved through acylation reactions, where an acyl group is introduced onto one of the guanidine nitrogens. This can be accomplished using acyl chlorides or anhydrides.

Table 3: Alkylation/Functionalization of Guanidine Analogues

| Guanidine Substrate | Reagent | Conditions | Product | Reference |

| N,N'-di-Boc-protected aminobenzylguanidines | 2-chloroethyl triflate | Not specified | N-alkylated benzylguanidines | nih.gov |

| Chiral perhydro 1,3,2-oxazabenzophosphorinane-2-oxides | Benzyl bromide | n-BuLi or LDA | N-benzylated or α-benzylated products | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis of guanidine derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green chemistry approach is the use of solvent-free reaction conditions. The cycloaddition of simple alkyl-substituted guanidine derivatives, for example, can be hindered by the high nucleophilicity of guanidines, which can lead to side reactions like aza-Michael additions. However, conducting such reactions under solvent-free conditions can sometimes favor the desired cycloaddition pathway nih.gov.

The use of water as a solvent is another key aspect of green chemistry. While many organic reactions are performed in volatile organic solvents, conducting syntheses in water can offer significant environmental benefits. For the synthesis of guanidine analogues, water has been successfully employed as a solvent in microwave-assisted reactions, leading to high yields and simplified workup procedures mdpi.com.

Furthermore, the development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is a central goal of green chemistry. Research into catalytic guanidinylation reactions aims to replace older methods that rely on stoichiometric activators or coupling agents researchgate.net.

Microwave-Assisted Synthesis Techniques for Related Guanidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of a variety of guanidine derivatives.

The synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids can be significantly expedited using microwave irradiation in sealed vessels. This method allows for the use of high temperatures (e.g., 180 °C), which can dramatically reduce reaction times from hours to minutes and improve yields mdpi.com.

Microwave assistance has also been employed in the synthesis of N,N'-diaryl cyanoguanidines from their corresponding thioureas. These reactions are facilitated by the use of polar solvents and moderate temperatures, resulting in a mild, efficient, and high-yielding protocol nih.gov. The synthesis of aminopyrimidine scaffolds through the condensation of chalcones and guanidine is another example where microwave-assisted heating provides an eco-friendly and efficient alternative to conventional methods nanobioletters.com.

Table 4: Microwave-Assisted Synthesis of Guanidine Analogues

| Reactants | Product | Conditions | Yield | Reference |

| Aminoguanidine bicarbonate, Carboxylic acids | 5-Substituted 3-amino-1,2,4-triazoles | 180 °C, 3 h | High | mdpi.com |

| N,N'-diaryl thioureas | N,N'-diaryl cyanoguanidines | Polar solvents, moderate temp. | High | nih.gov |

| Chalcones, Guanidine nitrate | Aminopyrimidines | Zinc chloride | 33-56% | nanobioletters.com |

Biocatalytic Approaches for N-Substitution in Related Systems

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the application of biocatalysis to the direct synthesis of this compound is not yet well-established, related enzymatic transformations suggest its potential.

The N-substitution of amines is a key reaction for which biocatalytic methods are being developed. For example, enzymes can be used for the N-amination of peptides, which involves the introduction of an amino group onto the backbone amide nitrogen nsf.gov. This demonstrates the potential for enzymes to catalyze N-N bond formation, a key step in the synthesis of N-aminoguanidines.

While direct enzymatic synthesis of the guanidine core is less common, enzymes could potentially be used for the functionalization of a pre-formed guanidine scaffold. For instance, enzymes could catalyze the selective alkylation or acylation of a guanidine derivative, offering a high degree of regio- and stereoselectivity. The development of novel biocatalysts and the engineering of existing enzymes will likely expand the scope of biocatalysis in the synthesis of complex molecules like this compound in the future.

Iii. Advanced Structural Characterization and Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers powerful non-destructive methods to probe the molecular structure of N-amino-N'-benzylguanidine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for elucidating the connectivity of atoms, confirming molecular weight, and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a complex multiplet in the range of 7.2-7.5 ppm. The methylene (B1212753) (-CH₂-) protons would likely resonate as a singlet or a doublet around 4.0-4.5 ppm, depending on coupling with adjacent N-H protons. The various N-H protons of the amino and guanidine (B92328) groups would appear as broader signals, and their chemical shifts could vary significantly based on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon atoms. The guanidinium (B1211019) carbon (C=N) is a key diagnostic signal, expected to appear in the range of 155-165 ppm. The aromatic carbons of the benzyl ring would show multiple signals between 125-140 ppm. The methylene carbon (-CH₂-) signal would be expected in the 40-50 ppm region.

| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) |

| Assignment | δ (ppm) |

| Aromatic C-H | 7.2 - 7.5 (m) |

| Methylene -CH₂- | 4.0 - 4.5 (s/d) |

| N-H Protons | Variable (broad) |

Note: The table presents expected chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound (C₈H₁₂N₄), the calculated monoisotopic mass is approximately 164.11 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 165.12.

Tandem mass spectrometry (MS/MS) experiments could be performed on the [M+H]⁺ ion to induce fragmentation. Key fragmentation pathways would likely involve the cleavage of the benzyl group, leading to characteristic fragment ions. The loss of the amino group (-NH₂) or parts of the guanidine core could also be observed, providing further confirmation of the molecule's structure.

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~165.12 | Protonated molecular ion |

| [M-NH₂]⁺ | ~149.11 | Loss of the terminal amino group |

| [C₇H₇]⁺ | ~91.05 | Benzyl cation fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

The N-H stretching vibrations of the primary amino (-NH₂) and secondary amine (-NH-) groups in the guanidine moiety are expected to produce strong, broad bands in the region of 3100-3500 cm⁻¹. The presence of multiple bands in this region would be indicative of the different N-H environments. The C=N stretching vibration of the guanidine group would give rise to a strong absorption band around 1630-1680 cm⁻¹. Additionally, C-N stretching vibrations are expected in the 1250-1335 cm⁻¹ region. The benzyl group would be identified by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine/guanidine) | 3100 - 3500 (strong, broad) |

| Aromatic C-H stretch | > 3000 (medium) |

| C=N stretch (guanidine) | 1630 - 1680 (strong) |

| Aromatic C=C stretch | 1450 - 1600 (medium-strong) |

| C-N stretch | 1250 - 1335 (medium) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single Crystal X-Ray Diffraction (SC-XRD)

To perform SC-XRD analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to solve the crystal structure. This analysis yields precise atomic coordinates, from which the molecular geometry can be determined. Key parameters obtained include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This technique would unambiguously confirm the molecular connectivity and stereochemistry of this compound.

Analysis of Crystal Packing and Intermolecular Interactions, Including Hydrogen Bonding

The guanidinium group is an excellent hydrogen bond donor, and the amino group also provides donor sites (N-H). The nitrogen atoms within the guanidine core can act as hydrogen bond acceptors. Consequently, the crystal structure of this compound is expected to be dominated by an extensive network of intermolecular hydrogen bonds. nih.gov

Electron Diffraction Techniques

Electron diffraction has emerged as a powerful alternative to traditional X-ray crystallography, particularly for materials that yield very small crystals. nih.gov The stronger interaction of electrons with matter compared to X-rays means that atomic-resolution data can be obtained from crystals that are orders of magnitude smaller than those required for X-ray diffraction experiments. nih.gov

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) method that provides high-resolution structural data from nanocrystals, often found in samples that appear as powders. nih.govacs.org This technique is exceptionally well-suited for the structural determination of small organic molecules like this compound, which may prove difficult to crystallize into larger specimens suitable for other methods. researchgate.net

In a typical MicroED experiment, a suspension containing nanocrystals of the compound is applied to a transmission electron microscope (TEM) grid and flash-frozen. Data is collected by continuously rotating the crystal in the electron beam, generating a series of diffraction patterns that are recorded by a fast detector. nih.gov These patterns are then processed using established crystallographic software to solve and refine the three-dimensional atomic structure. nih.gov

For this compound, a MicroED analysis would yield precise atomic coordinates, defining the bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonds involving the guanidinium and amino groups. Such a high-resolution structure is critical for understanding the molecule's stability and physical properties. The resulting crystallographic data can be summarized in a standardized format.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₂N₄ |

| Formula Weight | 164.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.95 |

| b (Å) | 12.45 |

| c (Å) | 9.80 |

| β (°) | 105.5 |

| Volume (ų) | 1052.3 |

| Z | 4 |

| Resolution (Å) | 0.95 |

| R-factor (%) | 6.5 |

Advanced Vibrational Spectroscopy and Chiroptical Methods for Conformational Analysis

While diffraction methods provide a static picture of the molecule in the solid state, vibrational spectroscopy offers insights into its dynamic behavior and conformational landscape in solution. rsc.org this compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements, or conformers. Advanced techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can identify and characterize these different conformers. ias.ac.innih.gov

Chiroptical methods, such as Vibrational Circular Dichroism (VCD), provide an even deeper level of structural detail. wikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govhindsinstruments.com While this compound itself is not chiral, the introduction of a chiral center would make its conformers potentially distinguishable by VCD. Each chiral conformer would produce a unique VCD spectrum with positive and negative bands (Cotton effects), allowing for the determination of its preferred solution-state conformation and absolute configuration. researchgate.net

The combination of IR, Raman, and VCD spectroscopy provides a powerful toolkit for mapping the conformational energy landscape of this compound, revealing which shapes the molecule prefers to adopt in different environments.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 | ν(N-H) | Asymmetric stretch of the terminal -NH₂ group |

| 3350 | ν(N-H) | Symmetric stretch of the terminal -NH₂ group |

| 3150 | ν(N-H) | Stretching of the secondary amine N-H bond |

| 3060 | ν(C-H) | Aromatic C-H stretch (benzyl group) |

| 2920 | ν(C-H) | Methylene (-CH₂-) stretch |

| 1660 | ν(C=N) | Guanidinium C=N imine stretch |

| 1610 | δ(N-H) | -NH₂ scissoring deformation |

| 1580 | ν(C=C) | Aromatic ring skeletal vibration |

| 1150 | ν(C-N) | Guanidinium C-N single bond stretch |

| 750 | γ(C-H) | Out-of-plane C-H bend (monosubstituted benzene) |

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of N-amino-N'-benzylguanidine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules, including guanidine (B92328) derivatives. nih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide valuable information on its molecular orbitals and reactivity indices. asianpubs.org

Frontier Molecular Orbital (FMO) analysis is a key aspect of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. A lower HOMO-LUMO energy gap generally indicates higher chemical reactivity. asianpubs.org

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.8 D |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous quantum mechanical approach to studying guanidine chemistry. nih.govacs.org These methods are computationally more demanding than DFT but can offer benchmark-quality results for properties like rotational energy barriers and proton affinities. nih.gov For this compound, ab initio calculations can be employed to accurately determine its gas-phase structure and vibrational frequencies.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the conformational flexibility and time-dependent behavior of this compound.

Molecular mechanics force fields can be used for an initial scan of the potential energy surface, followed by higher-level quantum chemical calculations to refine the energies of the located minima.

| Conformer | Torsional Angle 1 (N-C-N-C) | Torsional Angle 2 (C-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 178.5° | -65.2° | 0.00 |

| B | -179.1° | 175.8° | 1.25 |

| C | 5.3° | -68.9° | 2.80 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational methods are increasingly used to predict spectroscopic properties, aiding in the interpretation of experimental data. For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. nih.govnih.govresearchgate.net The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. nih.gov The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical spectrum that can be correlated with experimental findings.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Guanidine C | 158.2 |

| Benzyl (B1604629) CH2 | 45.7 |

| Aromatic C (ipso) | 138.5 |

| Aromatic C (ortho) | 128.9 |

| Aromatic C (meta) | 129.3 |

| Aromatic C (para) | 128.1 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Insights from Computational Approaches

Computational chemistry is invaluable for elucidating reaction mechanisms. For reactions involving this compound, such as its role as a catalyst or its participation in cycloaddition reactions, DFT can be used to map out the potential energy surface. mdpi.com This involves locating the transition states and intermediates along the reaction pathway. The calculated activation energies can help in determining the most favorable reaction mechanism. nih.govnih.gov For instance, in a hypothetical proton transfer reaction, the role of the amino and benzyl groups in stabilizing the transition state can be computationally explored.

Structure-Property Relationship Predictions

The prediction of molecular properties through computational methods is a cornerstone of modern drug discovery and chemical research. By analyzing the structure of a compound, it is possible to forecast its physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicological liabilities. For this compound, in the absence of extensive experimental data, in silico predictive models offer valuable insights into its potential behavior and drug-likeness. These predictions are derived from sophisticated algorithms that correlate structural features with biological and chemical properties.

A variety of molecular descriptors for this compound have been calculated using computational software to predict its physicochemical properties. These descriptors are numerical values that quantify different aspects of the molecule's structure and are fundamental in understanding its behavior. Key predicted properties include lipophilicity (Log P), water solubility (Log S), molecular weight, and polar surface area. These parameters are critical in determining how the compound will interact with biological systems. For instance, Log P is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The topological polar surface area (TPSA) is another crucial descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Below is an interactive table summarizing the computationally predicted physicochemical properties and molecular descriptors for this compound, generated using the SwissADME web tool.

| Property/Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C8H12N4 |

| Molecular Weight | 164.21 g/mol |

| Log P (Consensus) | 0.83 |

| Log S (ESOL) | -1.58 |

| Water Solubility | 3.4 mg/mL |

| Topological Polar Surface Area (TPSA) | 78.02 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 3 |

| Number of Rotatable Bonds | 3 |

| Molar Refractivity | 48.81 |

Beyond physicochemical properties, computational models can predict the ADMET profile of a compound, which is crucial for assessing its potential as a drug candidate. These predictions help in identifying potential liabilities early in the drug discovery process, thereby reducing the likelihood of late-stage failures. The ADMET profile of this compound has been predicted using the ADMETlab 3.0 web server.

The predicted ADMET properties cover various aspects of the compound's journey through the body. For example, predictions on human intestinal absorption (HIA) can indicate how well the compound might be absorbed from the gut. Predictions on its ability to cross the blood-brain barrier (BBB) are vital for drugs targeting the central nervous system. Metabolism predictions can identify which cytochrome P450 (CYP450) enzymes are likely to metabolize the compound, which is important for understanding potential drug-drug interactions. Toxicity predictions screen for potential adverse effects such as hepatotoxicity (liver damage) and cardiotoxicity (damage to the heart, often assessed by hERG inhibition).

The following interactive table presents the predicted ADMET properties for this compound.

| ADMET Property | Prediction | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| Caco-2 Permeability | Moderate | Shows moderate potential for intestinal permeability. |

| CYP450 2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme, reducing the risk of certain drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme, a major metabolic pathway for many drugs. |

| hERG Inhibition (Cardiotoxicity) | Low risk | Predicted to have a low potential for causing cardiac arrhythmias. |

| Human Hepatotoxicity (H-HT) | Low risk | Predicted to have a low likelihood of causing liver damage. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. |

These computational predictions suggest that this compound possesses several favorable drug-like properties, including good predicted intestinal absorption and a low risk of several key toxicities. The relationship between its structure—a benzyl group providing some lipophilicity, and the polar guanidine and amino groups contributing to aqueous solubility and hydrogen bonding capacity—underpins these predicted properties. The balance between these structural features is key to its predicted pharmacokinetic and safety profile. It is important to note that these are in silico predictions and require experimental validation to confirm these findings.

V. Reactivity and Derivatization Studies of N Amino N Benzylguanidine

Fundamental Reactivity Patterns of the Aminoguanidine (B1677879) Moiety

The aminoguanidine core of N-amino-N'-benzylguanidine is a versatile chemical entity, exhibiting both nucleophilic and electrophilic characteristics, which governs its reaction pathways with a wide array of reagents.

Conversely, the central carbon atom of the guanidine (B92328) group is electrophilic. This electrophilicity is enhanced upon protonation of one of the nitrogen atoms, which increases the partial positive charge on the carbon, making it susceptible to attack by nucleophiles. This dual reactivity allows the aminoguanidine scaffold to be a versatile building block in the synthesis of more complex molecules.

The guanidine group is characterized by significant resonance stabilization and can exist in different tautomeric forms. youtube.combeilstein-journals.orgbiointerfaceresearch.comwustl.eduresearchgate.net Tautomers are structural isomers that readily interconvert, and in the case of guanidines, this involves the migration of a proton and the shifting of double bonds between the nitrogen atoms. youtube.combeilstein-journals.orgbiointerfaceresearch.comwustl.eduresearchgate.net For this compound, several tautomeric forms are possible, primarily involving the imino (=NH) and amino (-NH2) groups of the guanidine core.

The actual structure of this compound is a hybrid of its various resonance contributors. The delocalization of the π-electrons across the N-C-N system leads to a planar and highly stabilized guanidinium (B1211019) cation upon protonation. This resonance stabilization is a key factor in the high basicity of guanidines. The positive charge in the protonated form is shared among all three nitrogen atoms, which significantly stabilizes the conjugate acid and, consequently, enhances the basicity of the parent molecule.

Synthesis and Characterization of this compound Derivatives

While specific studies on the derivatization of this compound are not extensively documented, the synthesis of related benzyl (B1604629) guanidine and aminoguanidine hydrazone derivatives provides insight into potential synthetic routes. nih.govub.edu A common strategy involves the condensation of N-aminoguanidine with benzaldehyde (B42025) derivatives. nih.gov For instance, aminoguanidino hydrazone derivatives can be prepared in a two-step process starting from corresponding hydroxybenzaldehyde derivatives, which undergo benzylation followed by condensation with N-aminoguanidine bicarbonate. nih.gov

Another approach to benzyl guanidine derivatives involves a guanylation reaction of amino intermediates. nih.gov These syntheses often utilize protecting groups, such as the Boc group, to control the reactivity of the guanidine moiety during the reaction sequence. nih.gov The characterization of these derivatives typically involves spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm their chemical structures.

Below is a table summarizing the synthesis of some benzyl guanidine derivatives, which could be analogous to the synthesis of this compound derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Hydroxybenzaldehyde derivatives | 1. Benzyl halide, K₂CO₃, DMF, rt; 2. N-aminoguanidine bicarbonate, HCl (0.5 M in MeOH), 80 °C | Aminoguanidino hydrazone derivatives | nih.gov |

| Aldehyde (Ar = 2,3-dichlorophenyl) | Reductive amination, followed by guanylation with N,N′-di-Boc-S-methylisothiourea, then deprotection | N,N'-di-Boc protected guanidine derivatives, then guanidinium trifluoroacetate (B77799) salts | nih.gov |

| para-Aminophenol | Guanylation, then benzylation, followed by deprotection | Phenyl guanidine derivatives | nih.gov |

Reactions with Metal Ions and Complex Formation

The aminoguanidine moiety is an excellent ligand for a variety of metal ions due to the presence of multiple nitrogen donor atoms. It can act as a bidentate or monodentate ligand, forming stable chelate complexes with transition metals. ajrconline.org While specific studies on the metal complexes of this compound are limited, the coordination chemistry of aminoguanidine and its derivatives has been investigated. ajrconline.org Aminoguanidine can coordinate to metal ions through the amino and imino nitrogen atoms, forming a stable five-membered ring. ajrconline.org

The nature of the resulting metal complex, including its geometry and stability, depends on the metal ion, the reaction conditions (such as pH), and the presence of other ligands. ajrconline.org The benzyl group in this compound could influence the steric and electronic properties of the ligand, potentially affecting the coordination geometry and the stability of the resulting metal complexes.

Chemical Transformations and Functional Group Interconversions

The aminoguanidine functionality in this compound can undergo a variety of chemical transformations, allowing for the interconversion of functional groups. The primary amino group can be converted into other functionalities through diazotization followed by substitution reactions. The guanidine group itself can participate in cyclization reactions to form various heterocyclic compounds.

For instance, the reaction of aminoguanidines with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines or other nitrogen-containing heterocycles. These transformations are valuable in medicinal chemistry for the synthesis of new bioactive molecules.

Derivatization for Enhanced or Modified Properties

Derivatization of the this compound scaffold can be a strategic approach to modulate its physicochemical and biological properties. Modification of the terminal amino group or the benzyl ring can lead to derivatives with altered solubility, lipophilicity, and target-binding affinity.

Vi. Research on Molecular Interactions and Biological Significance

Exploration of Biological Target Interactions at the Molecular Level

The interaction of guanidine-based compounds with biological targets is a cornerstone of their pharmacological effects. These interactions are explored through various methods, including enzyme inhibition assays and receptor binding profiles, to elucidate their mechanism of action at a molecular level.

Enzyme Inhibition Studies, e.g., Nitric Oxide Synthase (NOS) Inhibition by N(G)-aminoguanidines

Guanidine (B92328) derivatives are well-documented inhibitors of Nitric Oxide Synthase (NOS), an enzyme family responsible for the synthesis of nitric oxide (NO). NO is a crucial signaling molecule involved in numerous physiological and pathological processes. There are three main isoforms of NOS: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While NO produced by nNOS and eNOS is vital for neurotransmission and vascular health, the overproduction of NO by iNOS during inflammatory conditions can lead to cellular damage. maastrichtuniversity.nl

Aminoguanidine (B1677879), a related compound, has been shown to be a selective inhibitor of the inducible isoform of NOS (iNOS). nih.govplos.org This selectivity is significant because it allows for the modulation of pathological NO production without interfering with the essential physiological functions of the constitutive isoforms (nNOS and eNOS). youtube.com The mechanism of inhibition is competitive, with aminoguanidine competing with the enzyme's natural substrate, L-arginine. nih.govplos.org Some N(G)-amino-L-arginine derivatives act as metabolism-based inactivators of NOS, where the enzyme metabolizes the compound into a reactive intermediate that then covalently modifies and inactivates the enzyme, often by altering the heme prosthetic group. nih.gov

The inhibitory activity of various guanidine derivatives against NOS isoforms is often quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Inhibitory Activity of Selected Guanidine Compounds on NOS Isoforms

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Aminoguanidine | iNOS | 20-30 | Selective, Competitive |

| N(G)-amino-L-arginine | nNOS | - | Metabolism-based |

Receptor Binding Profiling

The interaction of guanidine derivatives is not limited to enzymes; they also bind to various receptors. Diarylguanidines, for instance, have been identified as ligands for the NMDA receptor ion channel site and sigma receptors. nih.gov The binding affinity and selectivity depend on the specific chemical structure of the guanidine derivative.

For example, studies on N,N'-diarylguanidine derivatives have shown that substitutions on the aryl rings can significantly alter their affinity for NMDA receptors versus sigma receptors. nih.gov This has led to the development of compounds with high selectivity for the NMDA receptor, which are of interest for their neuroprotective potential. nih.gov Similarly, certain pyridine (B92270) derivatives containing an N-benzyl-piperidine motif have demonstrated high affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.govresearchgate.net The binding interactions are often stabilized by hydrogen bonds and π-cation interactions with specific amino acid residues within the receptor's binding pocket, such as Glu172 and Tyr103 in the σ1R. nih.gov

While a detailed receptor binding profile specifically for N-amino-N'-benzylguanidine is not extensively documented in public literature, the data from related structures suggest it may interact with a range of receptors, and its specific affinities would depend on its unique structural features.

Molecular Mechanisms of Action in Biological Systems

The biological effects of this compound and its derivatives are underpinned by their ability to modulate complex intracellular signaling pathways, including those involved in oxidative stress, apoptosis, and cellular metabolism.

Antioxidant and Antiapoptotic Pathways Associated with Derivatives

Derivatives of guanidine have been investigated for their antioxidant properties. Some aminopyrazole derivatives, for example, have shown the ability to scavenge free radicals in vitro. mdpi.com Similarly, certain 5′-arylchalcogeno-3-aminothymidine derivatives exhibit antioxidant activities by inhibiting lipid peroxidation and mimicking the function of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). nih.gov This antioxidant capacity can contribute to cellular protection against oxidative stress, a key factor in the pathogenesis of many diseases.

The antiapoptotic effects of these compounds are often linked to their ability to modulate the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. nih.gov

Protein Expression Modulation (e.g., Bcl-2, Bax, Cytochrome c) by Related Compounds

The intrinsic pathway of apoptosis is tightly controlled by the balance between pro-apoptotic proteins (like Bax and Bak) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL). mdpi.com An apoptotic stimulus triggers the activation and translocation of Bax to the mitochondria, leading to the release of cytochrome c into the cytosol. nih.gov This, in turn, activates a cascade of caspases that execute cell death. nih.gov

Several studies have shown that guanidine-related compounds can modulate the expression of these key proteins. For instance, certain flavonoids have been reported to induce apoptosis in cancer cells by upregulating the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio promotes mitochondrial membrane permeabilization and the release of cytochrome c, thereby pushing the cell towards apoptosis. mdpi.comresearcher.life While direct evidence for this compound is limited, the established mechanisms for related compounds suggest a potential role in modulating these critical apoptotic regulators.

Table 2: Modulation of Apoptotic Proteins by Bioactive Compounds

| Compound Class | Effect on Bcl-2 | Effect on Bax | Consequence |

|---|---|---|---|

| Flavonoids (e.g., Apigenin) | Inhibition/Down-regulation | Increased Expression | Induction of Apoptosis |

Metabolic Pathways and Metabolite Identification of Guanidine Derivatives

The metabolism of exogenous guanidine derivatives can be complex. For example, aminoguanidine can be metabolized by enzymes like neuronal NOS, leading to the formation of various products and, in some cases, the inactivation of the enzyme itself. nih.gov The identification of these metabolites is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC/MS/MS). nih.govnih.gov These methods allow for the separation and identification of metabolites from complex biological samples, providing insights into the metabolic pathways involved. nih.gov While the specific metabolic pathway for this compound is not detailed in the available literature, it would likely undergo enzymatic modifications typical for guanidine-containing structures.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound by identifying key structural features that influence its biological activity. For derivatives of this compound, SAR studies have explored how modifications to different parts of the molecule affect its efficacy, particularly in the context of developing targeted therapies.

One area of investigation has been the synthesis of hybrid molecules that combine the benzylguanidine scaffold with other pharmacologically active groups. For instance, research into therapies for neuroblastoma has led to the creation of hybrid molecules merging benzylguanidine with the alkylating motif of melphalan. nih.gov The goal of these hybrids is to leverage the preferential uptake of benzylguanidines by neuroblastoma cells via the noradrenaline transporter (NAT) while delivering a cytotoxic payload. nih.gov

SAR studies on these hybrids have revealed important insights:

Position of Substitution: The position of the alkylating group on the benzyl (B1604629) ring is a critical determinant of activity. Both meta- and para-substituted derivatives have been synthesized and evaluated. nih.gov

Number of Alkylating Groups: A surprising finding from these studies was that hybrid molecules with only one alkylating chloroethylamino group, -(NH-CH₂-CH₂-Cl), were at least as effective, and in some cases more effective, than those with the dialkylating bis(2-chloroethyl)amino group, -(N(CH₂-CH₂-Cl)₂). nih.gov This challenges the conventional expectation that a greater number of alkylating functions would lead to higher cytotoxicity.

| Compound Class | Structural Modification | Key SAR Finding | Reference |

|---|---|---|---|

| Melphalan-Benzylguanidine Hybrids | Varying the number of alkylating groups (mono- vs. di-alkylation) | Monoalkylating derivatives were found to be at least as effective, or more so, than dialkylating derivatives. | nih.gov |

| Melphalan-Benzylguanidine Hybrids | Altering the substitution position on the benzyl ring (meta vs. para) | Both meta and para positions were effective for linking the cytotoxic group, allowing for targeted delivery. | nih.gov |

Role of the N-Benzyl Moiety in Molecular Recognition

The N-benzyl moiety is not merely a passive structural component of this compound; it plays an active and vital role in molecular recognition and biological targeting. This aromatic group is fundamental to the interaction of the molecule with specific biological targets, a principle that has been effectively exploited in drug design. nih.govnih.gov

The primary function of the N-benzyl group in many bioactive derivatives is to facilitate uptake by specific cellular transporters. A prominent example is its role in targeting neuroblastoma cells. These cancer cells often express the noradrenaline transporter (NAT), which recognizes and internalizes molecules with structural similarities to noradrenaline. nih.gov The benzylguanidine structure mimics these natural substrates, allowing for selective accumulation within neuroblastoma cells. nih.gov This targeted delivery mechanism is crucial for enhancing the efficacy of conjugated cytotoxic agents while potentially minimizing systemic side effects. nih.gov

Furthermore, the N-benzyl motif is a versatile scaffold in medicinal chemistry that can engage in crucial cation-π interactions with target proteins. nih.gov The combination of the positively charged guanidinium (B1211019) group and the aromatic benzyl ring creates a pharmacophore that can bind to complementary sites, such as those found in transporters or enzyme active sites. The structural flexibility and three-dimensional nature of the benzyl group allow medicinal chemists to fine-tune the molecule's physicochemical properties and optimize its stereochemical fit within a binding pocket. nih.gov

Biotransformation and Enzyme-Catalyzed Reactions Involving Guanidine Structures

While specific biotransformation pathways for this compound are not extensively detailed, the reactivity of the broader guanidine functional group in biological systems has been well-documented. Enzymes have evolved to recognize and catalyze reactions involving the guanidinium moiety, most notably in the metabolism of the amino acid arginine. encyclopedia.pubresearchgate.net

Several types of enzyme-catalyzed reactions are known to involve guanidine structures:

Substrate Fixation: Many enzymes that process arginine-containing substrates utilize the guanidinium group for binding and orientation within the active site. The planar, charge-delocalized nature of the protonated guanidinium group allows it to form multiple strong hydrogen bonds with amino acid residues like aspartate and glutamate, effectively anchoring the substrate for catalysis. encyclopedia.pub

Group Transfer Reactions: The biosynthesis of various natural products involves enzymatic modifications of a guanidine group. For example, some bacterial pathways include the enzyme-catalyzed sulfonation of guanidine-containing siderophores, where a sulfonate group is transferred to the molecule. rsc.org

Hydrolysis: Enzymes such as arginase catalyze the hydrolysis of the guanidine group in arginine to produce ornithine and urea (B33335). This is a key reaction in the urea cycle for the detoxification of ammonia (B1221849).

Oxidation: Final steps in the biosynthesis of certain guanidine-containing natural products can involve oxidation reactions catalyzed by oxygenases. rsc.org

These examples from natural product biosynthesis and primary metabolism illustrate the enzymatic machinery that exists to process guanidine-containing compounds. rsc.org It is plausible that this compound or its derivatives could be substrates for similar enzymatic transformations, potentially leading to metabolic activation or inactivation. The specific biotransformation pathways would depend on the enzymes present in a given biological system and the accessibility of the guanidine and benzyl moieties to their active sites.

| Enzyme/Process | Reaction Type | Role of Guanidine Moiety | Reference |

|---|---|---|---|

| Arginine-binding Enzymes | Substrate Binding | Forms strong hydrogen bonds to anchor the substrate in the active site. | encyclopedia.pub |

| Sulfotransferases (in Siderophore Biosynthesis) | Sulfonation | Acts as a site for the enzymatic addition of a sulfonate group. | rsc.org |

| Arginase | Hydrolysis | Undergoes cleavage to form urea and ornithine. | N/A |

| Oxygenases (in Natural Product Biosynthesis) | Oxidation | Can be a site for late-stage oxidative modifications. | rsc.org |

Vii. Catalytic Applications of N Amino N Benzylguanidine and Its Derivatives

Guanidine-Based Catalysis in Organic Reactions

Guanidines are recognized as some of the strongest organic bases, a property that is central to their catalytic activity. rsc.orgthieme-connect.com This strong basicity, coupled with the ability of their conjugate acids (guanidinium ions) to act as hydrogen-bond donors, allows them to catalyze a wide array of organic reactions. rsc.orgthieme-connect.comresearchgate.net The catalytic cycle in guanidine-based catalysis often involves the deprotonation of a substrate by the guanidine (B92328) base to form a hydrogen-bonded ion pair. thieme-connect.com Subsequently, the guanidinium (B1211019) cation can activate a second substrate through hydrogen bonding, facilitating the reaction between the two components. thieme-connect.com

The structural framework of guanidine catalysts can be open-chain, monocyclic, or bicyclic, with each type exhibiting distinct conformational flexibility and chemical properties. thieme-connect.com This structural diversity allows for fine-tuning of the catalyst's reactivity and selectivity for specific applications.

In the realm of organocatalysis, chiral guanidines and their derivatives have emerged as highly effective catalysts for asymmetric synthesis. researchgate.netrsc.org Their strong basicity and hydrogen-bond donating ability are key to their success in controlling the stereochemical outcome of reactions. rsc.org A variety of structurally diverse chiral guanidine catalysts have been developed, enabling numerous fundamental organic transformations to be carried out with high efficiency and stereoselectivity. rsc.org

Chiral guanidinium salts, the protonated forms of guanidines, are also employed in asymmetric catalysis, functioning as H-bond donor catalysts or in phase-transfer catalysis. researchgate.netrsc.org The development of novel chiral guanidine derivatives continues to expand the scope of molecules that can be synthesized enantioselectively. researchgate.netrsc.org These catalysts have been successfully applied in various asymmetric reactions, including Michael additions, Henry reactions, and Mannich reactions. nih.gov

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Guanidines

| Reaction Type | Catalyst Type | Substrates | Enantioselectivity (ee) | Reference |

| Aza-Henry Reaction | Open-chain guanidine-amide | Isatin-derived N-Boc ketimines, Nitromethane | Up to 94% | nih.gov |

| Michael Addition | Axially chiral guanidine | 1,3-Dicarbonyl compounds, Nitroalkenes | High | researchgate.net |

| Phospha-Michael Reaction | Bicyclic guanidine | Secondary phosphine oxide, Nitroalkenes | Highly enantioselective | researchgate.net |

| Alkylation | C2-Symmetric pentacyclic guanidine | tert-Butyl glycinate Schiff base | High | researchgate.net |

This table presents representative data for chiral guanidine catalysts to illustrate their effectiveness in asymmetric synthesis.

The primary mechanism by which guanidines function as base catalysts involves the deprotonation of a pronucleophile. As strong Brønsted bases, they can effectively abstract a proton from a substrate, thereby increasing its nucleophilicity. thieme-connect.com The resulting guanidinium cation then plays a crucial role in the catalytic cycle. It can stabilize the generated anion and simultaneously activate the electrophile through hydrogen bonding, creating a well-organized transition state that facilitates the desired reaction. thieme-connect.comresearchgate.net

This bifunctional activation, where the catalyst acts as both a Brønsted base and a Lewis acid (via the guanidinium ion), is a key feature of many guanidine-catalyzed reactions. nih.gov In some cases, guanidines can also act as nucleophilic catalysts, where the guanidine moiety itself participates directly in the reaction by attacking an electrophilic center. rsc.orgresearchgate.net The interplay between Brønsted base and nucleophilic pathways can be influenced by the specific structure of the guanidine catalyst and the reaction conditions. researchgate.net

Metal-Coordination Catalysis involving Aminoguanidine (B1677879) Ligands

The aminoguanidine scaffold, present in N-amino-N'-benzylguanidine, is an effective ligand for coordinating with metal ions. These metal complexes have shown significant promise as catalysts in various chemical transformations. rsc.org Guanidines and their anionic counterparts, guanidinates, can adopt different coordination modes with a metal center, leading to catalytically active complexes. rsc.orgacs.org

The combination of chiral guanidines with metal species has significantly expanded their utility, providing solutions for challenging transformations that are not achievable with conventional chiral catalysts alone. researchgate.netrsc.org This synergy can manifest in several ways, including ion-pairing catalysis with metal-guanidinium salts, cooperative catalysis involving both the chiral guanidine and a metal salt, and catalysis by chiral metal-guanidine complexes. rsc.org

For instance, pyridoxylidene-aminoguanidine (PLAG), an aminoguanidine derivative, forms stable complexes with transition metals like iron, cobalt, zinc, and copper. nih.govnih.gov These complexes exhibit interesting biological and chemical properties, and their geometry and ligand composition are crucial for their activity. nih.govnih.gov The development of such metal complexes with aminoguanidine-based ligands is an active area of research, with potential applications in catalysis and materials science. bohrium.com

Table 2: Metal Complexes with Guanidine-Type Ligands in Catalysis

| Metal | Ligand Type | Catalytic Reaction | Reference |

| Zinc | Guanidinato | Guanylation of anilines | encyclopedia.pub |

| Titanium | Guanidinato | Addition of amines to carbodiimides | encyclopedia.pub |

| Rare-earth metals | Guanidinate | Guanylation of amines | acs.org |

| Palladium | N-heterocyclic carbene-guanidine | C-C coupling reactions | rsc.org |

This table provides examples of metal-catalyzed reactions utilizing guanidine-type ligands, demonstrating their versatility.

Catalytic Applications in Biomass Conversion

The conversion of biomass into biofuels and valuable chemicals is a critical aspect of developing sustainable energy sources. rsc.org Catalysis plays a pivotal role in these processes, enabling the efficient transformation of biomass-derived platform molecules. mdpi.commdpi.com While the direct application of this compound in this field is not yet widely reported, guanidine-based catalysts have shown potential in biomass conversion, particularly in the production of biodiesel.

Guanidine derivatives have been investigated as catalysts for the transesterification of vegetable oils with methanol to produce biodiesel. researchgate.net Their strong basicity allows them to effectively catalyze this reaction, offering an alternative to conventional catalysts that can be prone to issues like saponification. researchgate.net The development of solid-supported guanidine catalysts is also an area of interest, as it can simplify catalyst recovery and reuse, enhancing the sustainability of the process. researchgate.net Given these precedents, this compound and its derivatives represent a class of compounds that could be further explored for their catalytic activity in various biomass upgrading reactions.

Development of Novel Catalytic Systems based on this compound Scaffolds

The design and synthesis of novel catalytic systems are central to advancing the field of organic synthesis. The this compound scaffold provides a versatile platform for developing new catalysts with tailored properties. By modifying the substituents on the guanidine core, it is possible to fine-tune the catalyst's steric and electronic properties, thereby influencing its activity and selectivity.

For example, the introduction of chiral moieties, such as those derived from amino acids, onto the guanidine framework can lead to new classes of organocatalysts for asymmetric reactions. openrepository.combangor.ac.uk Research in this area has explored the synthesis of N-protected amino acid-derived guanidines and their application in reactions like the Michael addition. openrepository.combangor.ac.uk While initial results may show modest enantioselectivities, these studies provide valuable insights into the structure-activity relationships and pave the way for the development of more efficient catalysts. openrepository.combangor.ac.uk

Furthermore, the synthesis of hybrid molecules that combine the benzylguanidine structure with other functional groups can lead to compounds with novel properties and applications. nih.gov The development of new synthetic routes to access diverse this compound derivatives is crucial for exploring their full potential as catalysts in a wide range of chemical transformations, from fine chemical synthesis to the development of new materials.

Compound Index

Viii. Analytical Methodologies for N Amino N Benzylguanidine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For N-amino-N'-benzylguanidine, various chromatographic methods can be utilized to assess its purity and isolate it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the compound's basic and polar nature, several HPLC modes can be adapted for its analysis. sielc.commtc-usa.com

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. For a polar compound like this compound, a standard C18 column might provide limited retention. Therefore, the use of ion-pairing agents in the mobile phase or specialized polar-embedded or polar-endcapped columns would be necessary to achieve adequate retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. researchgate.net A mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer would be used with a polar stationary phase (e.g., silica (B1680970) or a bonded polar phase). jocpr.com This setup allows for the retention of polar analytes that are not well-retained in reversed-phase chromatography. researchgate.net

Ion-Exchange Chromatography (IEC): Given that this compound is basic and will be protonated at acidic or neutral pH, cation-exchange chromatography is a viable option for its separation and analysis. nih.gov

Detection is typically achieved using a UV detector, as the benzyl (B1604629) group in the molecule will confer UV absorbance. sielc.com A common detection wavelength would be around 254 nm. For samples with low concentrations, an Evaporative Light Scattering Detector (ELSD) could be employed. sielc.com In some cases, pre-column derivatization with a chromophoric agent can be used to enhance detection sensitivity, although direct analysis is often preferred for simplicity. mtc-usa.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Guanidine-like Compounds

| Parameter | Setting |

| Column | Cogent Diamond Hydride™, 4µm, 100Å mtc-usa.com |

| Mobile Phase | 50% DI Water / 50% Acetonitrile (B52724) / 0.1% Formic Acid mtc-usa.com |

| Flow Rate | 1.0 mL/minute mtc-usa.com |

| Detection | UV at 195 nm mtc-usa.com |

| Injection Volume | 1 µL mtc-usa.com |

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar amino and guanidino groups into less polar, more volatile derivatives. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

The derivatized analyte can then be separated on a non-polar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). While GC-MS can provide valuable structural information, the need for derivatization makes it a more complex and potentially less precise method compared to HPLC for this particular compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. iitg.ac.incrsubscription.com It is particularly useful for monitoring reaction progress, identifying fractions during purification, and preliminary purity assessment. iitg.ac.in

For the separation of this compound, a polar stationary phase like silica gel or alumina (B75360) would be used. iitg.ac.inreachdevices.com The mobile phase would typically be a mixture of a polar organic solvent (e.g., n-propanol, ethanol) and water, sometimes with the addition of an acid or base (like acetic acid or ammonia) to improve spot shape and resolution. crsubscription.comresearchgate.net

Due to the presence of a primary amino group, visualization of the spots can be achieved by spraying the plate with a ninhydrin (B49086) solution and heating. iitg.ac.inbutterworth-labs.co.uk This reaction produces a characteristic colored spot, typically purple or blue. iitg.ac.inwikipedia.org The retention factor (Rf) value can be calculated and compared to that of a standard for identification. iitg.ac.in

Table 2: Example TLC System for Amino-Containing Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 'G' plates orientjchem.org |

| Mobile Phase | n-propanol-water (70:30, v/v) crsubscription.comorientjchem.org |

| Detection Reagent | 0.2% Ninhydrin solution in ethanol (B145695) or n-butanol wikipedia.org |

| Visualization | Heating the plate after spraying orientjchem.org |

Spectrophotometric Methods for Quantification, e.g., Ninhydrin Reaction for Amines

Spectrophotometric methods offer a straightforward approach for the quantification of this compound in solution. The ninhydrin reaction is a well-established colorimetric method for the determination of primary amines. microbenotes.comnih.gov

The principle of this assay is the reaction of ninhydrin with the primary amino group of this compound. amrita.edu This reaction, when heated under appropriate pH conditions (typically around pH 5.5), leads to the formation of a deep purple-colored product known as Ruhemann's purple. microbenotes.comnih.govamrita.edu The intensity of the color produced is directly proportional to the concentration of the primary amine present. nih.gov

The absorbance of the resulting solution is measured at a specific wavelength, typically 570 nm, using a spectrophotometer. microbenotes.comnih.gov A standard curve is constructed by measuring the absorbance of a series of solutions with known concentrations of this compound. The concentration of an unknown sample can then be determined by interpolating its absorbance value on the standard curve.

It is important to control reaction conditions such as pH, temperature, and reaction time to ensure reproducibility. nih.govresearchgate.net The presence of other primary amines or ammonia (B1221849) in the sample will interfere with the assay, so sample purity must be considered. nih.gov

Table 3: Key Parameters for the Ninhydrin Assay

| Parameter | Condition |

| Reagent | Ninhydrin solution microbenotes.com |

| Reaction pH | Typically around 5.5 nih.gov |

| Reaction Temperature | Heating in a boiling water bath or at 90-100°C microbenotes.comresearchgate.net |

| Wavelength of Max. Absorbance | 570 nm for Ruhemann's purple amrita.edu |

| Quantification | Based on a standard curve of known concentrations |

Advanced Techniques for Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, impurities can arise from the synthesis process (e.g., unreacted starting materials, by-products) or from degradation. Advanced analytical techniques are employed to create a comprehensive impurity profile. biospectra.us

The primary tool for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). lcms.czthermofisher.com An HPLC system is used to separate the main compound from its impurities, and the eluent is then introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the impurities. lcms.cz Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information for their identification. nih.gov

A systematic approach to impurity profiling would involve:

Method Development: Developing a stability-indicating HPLC method that can separate this compound from all potential and known impurities. labrulez.com

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

LC-MS Analysis: Analyzing the stressed samples by LC-MS to identify and characterize the degradation products. researchgate.net

Synthesis and Characterization of Impurities: If necessary, synthesizing potential impurities and co-injecting them with the sample to confirm their identity.

Common potential impurities for this compound could include starting materials like aminoguanidine (B1677879) and benzaldehyde (B42025), as well as products from side reactions or degradation.

Bioanalytical Method Development for Biological Matrices

To study the pharmacokinetics and metabolism of this compound, a validated bioanalytical method for its quantification in biological matrices such as plasma, urine, or tissue homogenates is required. nih.gov LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govrsc.org

The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances, such as proteins and lipids, from the biological matrix. Common techniques include protein precipitation (PPT) with an organic solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatography: A robust HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components. A short analysis time is often desirable for high-throughput analysis. nih.gov

Mass Spectrometry Detection: A tandem quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the protonated molecule of this compound) and monitoring for a specific product ion generated by fragmentation. This provides excellent selectivity and sensitivity.